molecular formula C14H16Cl2N3OP B13932727 2,5-Dichloro-N-[2-(dimethylphosphinyl)-3,4-dimethylphenyl]-4-pyrimidinamine

2,5-Dichloro-N-[2-(dimethylphosphinyl)-3,4-dimethylphenyl]-4-pyrimidinamine

Cat. No.: B13932727
M. Wt: 344.2 g/mol
InChI Key: MMGVAMAVBRQMPH-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-[2-(dimethylphosphinyl)-3,4-dimethylphenyl]-4-pyrimidinamine is an organic compound with a complex structure that includes chlorinated pyrimidine and dimethylphosphinyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-N-[2-(dimethylphosphinyl)-3,4-dimethylphenyl]-4-pyrimidinamine typically involves multiple steps, starting from readily available precursors. The process includes chlorination, phosphinylation, and pyrimidine ring formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-[2-(dimethylphosphinyl)-3,4-dimethylphenyl]-4-pyrimidinamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products .

Major Products Formed

Major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

2,5-Dichloro-N-[2-(dimethylphosphinyl)-3,4-dimethylphenyl]-4-pyrimidinamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dichloro-N-[2-(dimethylphosphinyl)-3,4-dimethylphenyl]-4-pyrimidinamine involves interaction with specific molecular targets and pathways. The chlorinated pyrimidine structure is known to interfere with nucleic acid synthesis, while the phosphinyl group enhances the compound’s stability and activity. These interactions lead to the disruption of cellular processes in target organisms .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chlorinated pyrimidines and phosphinylated aromatic compounds. Examples are:

Uniqueness

What sets 2,5-Dichloro-N-[2-(dimethylphosphinyl)-3,4-dimethylphenyl]-4-pyrimidinamine apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both chlorinated pyrimidine and dimethylphosphinyl groups enhances its reactivity and stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H16Cl2N3OP

Molecular Weight

344.2 g/mol

IUPAC Name

2,5-dichloro-N-(2-dimethylphosphoryl-3,4-dimethylphenyl)pyrimidin-4-amine

InChI

InChI=1S/C14H16Cl2N3OP/c1-8-5-6-11(12(9(8)2)21(3,4)20)18-13-10(15)7-17-14(16)19-13/h5-7H,1-4H3,(H,17,18,19)

InChI Key

MMGVAMAVBRQMPH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)NC2=NC(=NC=C2Cl)Cl)P(=O)(C)C)C

Origin of Product

United States

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